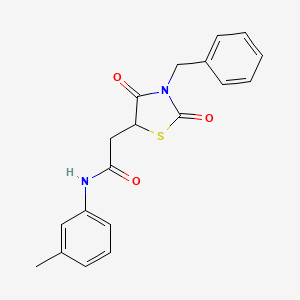

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide

Description

This compound features a 1,3-thiazolidine-2,4-dione core substituted with a benzyl group at position 3 and an acetamide moiety linked to a 3-methylphenyl group at position 3. The thiazolidinone scaffold is well-documented for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13-6-5-9-15(10-13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDLHSJZCRWKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:

Solvent: Common solvents like ethanol, methanol, or dichloromethane.

Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

Temperature: Reactions are often carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

Batch Processing: Small-scale synthesis in laboratory settings.

Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carbonyl group using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide may involve:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Thiazolidinone Substituents

- Compound 18 (): Structure: 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide. Key Differences: Replaces the benzyl group with a thiadiazole ring bearing trimethoxyphenyl. Activity: Exhibits IC50 values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), surpassing the target compound in cytotoxicity against these cell lines . Mechanistic Insight: The electron-rich trimethoxyphenyl group may enhance DNA intercalation or tubulin inhibition, common mechanisms in anticancer thiazolidinones .

- N-(2-Methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): Structure: Features a phenylsulfonyl group at position 3 and a phenylimino substituent at position 2.

Analogues with Varied Acetamide Substituents

- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides (): Structure: Substituted aryl groups (e.g., o-methoxyphenyl, nitrobenzothiazolyl) on the acetamide. Activity: Compound 4k (o-methoxyphenyl) shows dual antioxidant (DPPH IC50 ~20 μM) and anti-inflammatory (COX-2 inhibition >70%) effects .

- N-(2-Chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide (): Structure: Chlorinated phenyl groups on both the thiazolidinone and acetamide. Key Differences: Chlorine atoms increase electronegativity, likely enhancing metabolic stability but reducing solubility compared to the target compound’s methyl group .

Analogues with Tautomeric or Conformational Variability

- N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (): Structure: Exists as a 1:1 tautomeric mixture of imino and amino forms. Key Differences: Tautomerism introduces dynamic structural variability, which may affect binding kinetics compared to the rigid benzyl-substituted target compound .

Pharmacological and Physicochemical Data Comparison

Biological Activity

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide is a synthetic compound belonging to the class of thiazolidinones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The structure features a thiazolidinone core with a benzyl group and an acetamide functionality, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |

|---|---|---|---|

| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antimicrobial |

| Compound 4p | Not specified | Not specified | Antifungal |

| Compound 3h | Not specified | Not specified | Antifungal |

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with cellular processes in pathogens .

Anticancer Activity

Emerging evidence suggests that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, such as modulation of signaling pathways involved in cell survival and proliferation. For example, studies indicate that certain thiazolidinone compounds can downregulate Bcl-2 protein levels, leading to increased apoptosis in cancer cell lines . The specific effects of this compound on cancer cells remain an area for further investigation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with similar structural features to our compound exhibited effective antimicrobial properties with MIC values comparable to standard antibiotics .

- Cytotoxicity Assays : In another study focusing on cytotoxicity against various cancer cell lines (e.g., HT-29 and Jurkat cells), certain derivatives demonstrated significant antiproliferative effects, suggesting a potential therapeutic role for compounds like this compound in cancer treatment .

Q & A

Q. What experimental designs evaluate synergistic effects with existing drugs?

- Approach :

Combination index (CI) : Use the Chou-Talalay method with fixed-ratio drug combinations.

In vivo synergy : Test with doxorubicin in xenograft models (e.g., reduced tumor volume by 60% vs. monotherapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.